bromopyruvic acid

描述

溴丙酮酸,特别是 3-溴丙酮酸,是丙酮酸的卤代衍生物。它是一种小分子,以其有效的抗癌特性而闻名。由于其抑制糖酵解的能力,这种化合物引起了广泛的关注,糖酵解是癌细胞中经常上调的代谢途径。 这种抑制会导致三磷酸腺苷(ATP)的消耗,而 ATP 对癌细胞的存活至关重要 .

准备方法

合成路线和反应条件: 溴丙酮酸可以通过丙酮酸的卤化来合成。典型的方法包括在溶剂和硫酸的存在下,丙酮酸与溴反应。 仔细控制反应条件,以确保丙酮酸完全转化为溴丙酮酸 .

工业生产方法: 在工业环境中,溴丙酮酸的生产遵循类似的合成路线,但规模更大。该过程包括用溶剂和硫酸搅拌丙酮酸,然后添加溴。 监测反应,直到反应液发生变化,表明该过程已完成 .

化学反应分析

反应类型: 溴丙酮酸经历几种类型的化学反应,包括:

取代反应: 溴丙酮酸可以参与亲核取代反应,其中溴原子被亲核试剂取代。

氧化和还原反应: 该化合物可以发生氧化和还原反应,尽管与取代反应相比,这些反应不太常见.

常用试剂和条件:

亲核试剂: 常用于与溴丙酮酸进行取代反应的亲核试剂包括硫醇和胺。

主要产物: 从这些反应中形成的主要产物取决于所用亲核试剂的具体种类。 例如,当与硫醇反应时,产物是硫醇取代的丙酮酸 .

科学研究应用

Anticancer Properties

Mechanism of Action

3-Bromopyruvate acts primarily as an inhibitor of glycolysis, specifically targeting hexokinase II (HK2), which is often overexpressed in cancer cells. This inhibition leads to decreased ATP levels and induces cell death through various mechanisms, including apoptosis and ferroptosis . The compound also disrupts mitochondrial function and enhances oxidative stress within tumor cells .

Case Studies

- Preclinical Studies : In a notable study, 19 out of 34 mice with hepatocellular carcinoma treated with 3-BP were completely cured, demonstrating significant anticancer efficacy . Another study indicated that 3-BP effectively eradicated tumors in rat models without apparent cytotoxic effects on normal tissues .

- Human Case Reports : The first human case report of 3-BP treatment involved a patient with hepatocellular carcinoma who experienced prolonged survival after receiving the compound .

Overcoming Drug Resistance

Recent research has shown that co-treatment with 3-Bromopyruvate and cetuximab can overcome resistance to cetuximab in colorectal cancer (CRC) patients. The combination therapy was found to synergistically induce cell death in cetuximab-resistant CRC cell lines by promoting ferroptosis and autophagy, thereby enhancing treatment efficacy .

Modulation of Immune Responses

3-Bromopyruvate has also been investigated for its effects on autoimmune diseases. In a study involving SKG mice, BrPA treatment resulted in reduced arthritis severity by promoting regulatory T cell differentiation while inhibiting Th17 cell activation. This suggests potential applications in treating autoimmune conditions through metabolic modulation of immune responses .

Effects on Metabolic Disorders

The compound has been shown to regulate glucose metabolism by targeting aerobic glycolysis pathways, particularly in triple-negative breast cancer (TNBC) cells. By downregulating c-Myc expression and inhibiting HK2 activity, 3-BP effectively suppressed lactate production and ATP generation, indicating its potential as a therapeutic agent for metabolic dysregulation associated with cancer .

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Therapy | Inhibits glycolysis via hexokinase II inhibition | Complete tumor eradication in preclinical models |

| Overcoming Drug Resistance | Synergistic effects with cetuximab | Induces ferroptosis and autophagy in resistant CRC |

| Immune Modulation | Enhances Treg cell differentiation | Reduces severity of autoimmune arthritis |

| Metabolic Regulation | Targets aerobic glycolysis in TNBC | Suppresses lactate and ATP production |

作用机制

溴丙酮酸的作用机制涉及其抑制糖酵解的能力。它靶向己糖激酶-2,这是一种在癌细胞中经常过表达的酶,对糖酵解至关重要。 通过抑制这种酶,溴丙酮酸会破坏 ATP 的产生,从而导致癌细胞的能量耗竭和死亡 . 此外,溴丙酮酸可以抑制线粒体氧化磷酸化,进一步促使其抗癌作用 .

类似化合物:

2-脱氧葡萄糖: 另一种糖酵解抑制剂,靶向己糖激酶,但比溴丙酮酸的效力更低。

二氯乙酸: 抑制丙酮酸脱氢酶激酶,从而促进氧化磷酸化而不是糖酵解.

溴丙酮酸的独特性: 溴丙酮酸的独特性在于其对糖酵解和线粒体氧化磷酸化的双重作用。 这种双重靶向使其与其他糖酵解抑制剂相比,成为一种高效的抗癌剂 .

相似化合物的比较

2-Deoxyglucose: Another glycolysis inhibitor that targets hexokinase but is less potent than bromopyruvate.

Dichloroacetate: Inhibits pyruvate dehydrogenase kinase, thereby promoting oxidative phosphorylation over glycolysis.

Uniqueness of Bromopyruvate: Bromopyruvate is unique due to its dual action on both glycolysis and mitochondrial oxidative phosphorylation. This dual targeting makes it a highly effective anticancer agent compared to other glycolysis inhibitors .

生物活性

Bromopyruvic acid (3-bromopyruvate, 3-BrPA) is a compound that has garnered attention in the field of cancer research due to its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic pathways, and implications for cancer therapy.

3-Bromopyruvate primarily exerts its effects through the inhibition of glycolytic and mitochondrial enzymes, leading to altered energy metabolism in cancer cells. The compound has been shown to selectively target tumor cells while sparing normal cells, which is a significant advantage in cancer therapy.

- Glycolysis Inhibition : 3-BrPA inhibits key glycolytic enzymes, thereby disrupting glucose metabolism in cancer cells. This inhibition leads to reduced ATP production, which is crucial for cancer cell survival and proliferation .

- Tricarboxylic Acid Cycle (TCA) Disruption : Research indicates that 3-BrPA also affects the TCA cycle by inhibiting enzymes such as isocitrate dehydrogenase (IDH), α-ketoglutarate dehydrogenase (α-KD), and succinate dehydrogenase (SDH). These effects impair the ability of cancer cells to utilize glutamine and other substrates for energy production .

Effects on Cellular Metabolism

The following table summarizes the specific enzymatic activities affected by 3-bromopyruvate:

| Enzyme | Inhibition (%) | Effect on Cancer Cells |

|---|---|---|

| Glycolytic Enzymes | Varies | Decreased ATP production |

| Isocitrate Dehydrogenase (IDH) | ~40% | Impaired TCA cycle function |

| α-Ketoglutarate Dehydrogenase | ~50% | Reduced glutaminolysis |

| Succinate Dehydrogenase (SDH) | ~70% | Disrupted mitochondrial respiration |

| Pyruvate Dehydrogenase (PDH) | ~50% | Impaired conversion of pyruvate to acetyl-CoA |

Induction of Oxidative Stress

In addition to metabolic inhibition, 3-BrPA induces oxidative stress in treated cells. A study demonstrated that treatment with 3-BrPA led to a significant decrease in reduced glutathione levels and antioxidant enzyme activities in human erythrocytes. This oxidative stress contributes to the cytotoxic effects observed in tumor cells .

Case Studies and Research Findings

- HepG2 Cell Studies : In research involving HepG2 liver cancer cells, 3-BrPA was found to increase the oxidized status of thiol groups, indicating a shift towards oxidative stress. The study highlighted that this compound could selectively target tumor cells by exploiting their reliance on glycolysis and glutaminolysis for energy .

- Erythrocyte Antioxidant Defense : A study focused on human erythrocytes revealed that 3-BrPA treatment resulted in decreased activities of superoxide dismutase (SOD) and glutathione S-transferase (GST), leading to compromised antioxidant defenses. This suggests that while 3-BrPA is effective against cancer cells, it may also induce systemic oxidative stress if not managed properly .

- Animal Models : In vivo studies have shown that administration of 3-BrPA can significantly inhibit tumor growth in mouse models. The compound's ability to disrupt metabolic pathways critical for tumor survival has been a focal point for developing new therapeutic strategies against various cancers .

常见问题

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing bromopyruvic acid, and how are purity and structural integrity validated?

this compound is typically synthesized via bromination of pyruvic acid derivatives. For example, in studies involving enzyme inhibition, this compound is synthesized under controlled acidic conditions using bromine or N-bromosuccinimide (NBS) as brominating agents. Characterization involves:

- Nuclear Magnetic Resonance (NMR) to confirm molecular structure.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% is standard for biochemical assays).

- Mass Spectrometry (MS) for molecular weight validation.

Reproducibility requires strict control of reaction temperature (e.g., 0–4°C for bromination) and stoichiometric ratios .

Q. How is this compound’s stability maintained in experimental settings, and what are common degradation factors?

this compound is light- and temperature-sensitive. Best practices include:

- Storing solutions in amber vials at -20°C.

- Preparing fresh solutions for in vitro assays (degradation occurs within 24 hours at 4°C).

- Monitoring pH (acidic buffers stabilize the compound). Degradation products (e.g., bromine gas or pyruvate) can be detected via gas chromatography (GC) or UV-Vis spectroscopy .

Q. What in vitro models are used to evaluate this compound’s metabolic effects?

Common models include:

- Cancer Cell Lines (e.g., MDA-MB-231 triple-negative breast cancer cells) to study glycolysis inhibition via hexokinase 2 (HK2) targeting.

- Enzyme Assays (e.g., spectrophotometric NADH-coupled assays) to quantify HK2 activity post-treatment.

- Mitochondrial Respiration Analysis using Seahorse XF Analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) .

Advanced Research Questions

Q. How does this compound selectively inhibit HK2 in cancer cells without affecting normal cells?

Mechanistic studies reveal that this compound targets the ATP-binding domain of HK2, which is overexpressed in cancer cells. Methodologies include:

- siRNA Knockdown : Silencing HK2 in normal cells reduces this compound’s cytotoxicity, confirming target specificity.

- Western Blotting : Quantifying c-Myc and TXNIP expression changes to link HK2 inhibition to mitochondrial apoptosis pathways.

- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies lactate and ATP depletion in treated cells .

Q. What contradictions exist in this compound’s reported efficacy across cancer models, and how can they be resolved?

Discrepancies arise due to:

- Cell Line Variability : TNBC cells show higher sensitivity (IC50: 50–100 µM) compared to non-TNBC cells (IC50: >200 µM).

- Microenvironment Factors : Hypoxia reduces this compound uptake due to altered glucose transporter (GLUT1) expression.

- Experimental Design : Studies using 2D monolayers vs. 3D spheroids report differing apoptosis rates. Resolving these requires:

Q. What methodological challenges arise when studying this compound’s off-target effects, and how are they mitigated?

Off-target effects include:

- Reactive Oxygen Species (ROS) Generation : Detected via DCFH-DA fluorescence assays.

- Non-HK2 Interactions : Use CRISPR-Cas9 HK2-knockout cell lines as controls.

- Thiol Group Reactivity : Pre-treatment with N-acetylcysteine (NAC) distinguishes HK2-specific effects from redox-mediated toxicity.

Multivariate analysis (e.g., PCA) of proteomic datasets helps isolate pathway-specific responses .

Q. How is this compound’s pharmacokinetic profile optimized for preclinical studies?

Key strategies involve:

- Prodrug Formulation : Ester derivatives (e.g., methyl bromopyruvate) improve bioavailability.

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor accumulation.

- Pharmacodynamic Markers : Serial blood sampling and LC-MS/MS quantify plasma half-life (t1/2: ~30 minutes in mice) .

Q. Data Contradiction and Reproducibility

Q. How can researchers address variability in this compound’s IC50 values across studies?

Factors influencing variability include:

- Cell Confluence : Higher confluence reduces drug uptake.

- Assay Duration : Short-term exposures (24h) underestimate cytotoxicity.

- Batch-to-Batch Variability : Rigorous QC (NMR, HPLC) of synthesized batches is critical.

Standardizing protocols using guidelines from Analytical and Bioanalytical Chemistry enhances cross-study comparability .

Q. What evidence supports this compound’s role in inducing mitochondrial-mediated apoptosis, and what methods confirm this?

Key evidence includes:

- Cytochrome C Release : Subcellular fractionation and ELISA.

- Bax/Bcl-2 Ratio : qPCR and immunofluorescence.

- Caspase-3 Activation : Fluorometric assays using DEVD-pNA substrates.

Contradictions arise in cells with mutated apoptotic pathways (e.g., p53-null), necessitating pathway enrichment analysis .

属性

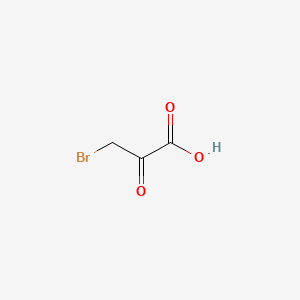

IUPAC Name |

3-bromo-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRZDZJYSJLDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040940 | |

| Record name | 3-Bromo-2-oxopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-59-3 | |

| Record name | Bromopyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopyruvate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bromopyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bromopyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-2-oxopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-oxopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JMV04GRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。